molecular formula C13H16N8O2S B2842299 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034462-48-9

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2842299
CAS RN: 2034462-48-9
M. Wt: 348.39
InChI Key: VKHJTSPQHIZJSH-UHFFFAOYSA-N
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Description

The compound “N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic molecule. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography . This technique provides detailed information about the arrangement of atoms in a crystal and can be used to determine the exact molecular structure of a compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, a series of novel functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines containing pyrazole moieties were synthesized using hydrazonoyl halides as precursors .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, one compound was described as an off pale yellow solid with a melting point of 188–189 °C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

1,2,4-triazolo [1,5-a]pyridine, with its bridge-headed nitrogen atom, has been found in numerous medicinal and biologically active compounds. Researchers have identified several applications for this scaffold:

Material Sciences

Beyond medicinal applications, 1,2,4-triazolo [1,5-a]pyridine finds utility in material sciences:

Biological Activities

The compound’s diverse biological activities include:

Pharmacokinetics

Studies have assessed the pharmacokinetics of related compounds. For instance, one derivative showed an oral bioavailability of 51% with high systemic exposure .

Fatty Acid-Binding Proteins (FABPs)

FABP4 and FABP5, isoforms relevant to disorders like dyslipidemia and coronary heart disease, are potential therapeutic targets .

Synthetic Methodology

The compound’s synthesis methodology—catalyst-free, additive-free, and eco-friendly—has been established, demonstrating broad substrate scope and good functional group tolerance .

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their antimicrobial and antiviral activities . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity .

Future Directions

The future directions for research on similar compounds could include further exploration of their antimicrobial and antiviral activities . Additionally, the synthesis of new derivatives and the investigation of their biological activities could be of interest .

properties

IUPAC Name

1-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N8O2S/c1-19-8-11(6-15-19)24(22,23)18-10-4-5-20(7-10)13-3-2-12-16-14-9-21(12)17-13/h2-3,6,8-10,18H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHJTSPQHIZJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide

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